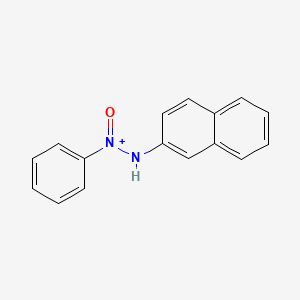

(Naphthalen-2-ylamino)-oxo-phenylazanium

説明

The compound "(Naphthalen-2-ylamino)-oxo-phenylazanium" is an organic salt characterized by a naphthalene moiety linked to an amino-oxo group and a phenylazanium (protonated aniline) unit. For example, (Z)-4-(naphthalen-2-ylamino)-4-oxobut-2-enoate (a related anion in an organic salt) crystallizes in the triclinic system with space group P1̅, as confirmed by single-crystal XRD studies . Derivatives of this class often exhibit biological relevance, such as anticancer and antimicrobial activities .

特性

CAS番号 |

16954-76-0 |

|---|---|

分子式 |

C16H13N2O+ |

分子量 |

249.293 |

IUPAC名 |

(naphthalen-2-ylamino)-oxo-phenylazanium |

InChI |

InChI=1S/C16H13N2O/c19-18(16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,17,19)/q+1 |

InChIキー |

BVICWDRZUXKLKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=O)NC2=CC3=CC=CC=C3C=C2 |

同義語 |

2-(Phenyl-ONN-azoxy)naphthalene |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-ylamino)-oxo-phenylazanium typically involves the reaction of naphthalene derivatives with phenylhydrazine under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide and peracids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality .

化学反応の分析

Types of Reactions

(Naphthalen-2-ylamino)-oxo-phenylazanium undergoes various chemical reactions, including:

Oxidation: The azoxy group can be further oxidized to form nitro compounds.

Reduction: Reduction of the azoxy group can yield amines or azo compounds.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines, azo compounds.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

(Naphthalen-2-ylamino)-oxo-phenylazanium has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of (Naphthalen-2-ylamino)-oxo-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The phenyl and naphthalene rings provide structural stability and facilitate interactions with hydrophobic regions of target molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Structural and Functional Differences

- Substituent Effects : Compounds with alkyl chains (e.g., 16 ) exhibit lower melting points compared to cyclopropyl derivatives (e.g., 18 ), suggesting enhanced solubility for the former .

- Biological Activity: The imidazole-containing derivatives (e.g., 16a–16k) demonstrate superior CYP26A1 inhibition due to the imidazole’s coordination with heme iron in cytochrome P450 enzymes . In contrast, ergosterol-naphthylamino conjugates (e.g., 2h) target glutaminase 1, a metabolic enzyme critical in cancer cell proliferation .

- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution (e.g., CDI-mediated coupling) or condensation reactions (e.g., hydrazone formation). For example, 2h was synthesized using ergosterol peroxide and 4-(naphthalen-2-ylamino)-4-oxobutanoic acid with an 84% yield , while hydrazone derivatives required paraformaldehyde and NaOH for cyclization .

Spectroscopic and Analytical Data

- NMR Signatures: The naphthalen-2-ylamino group consistently shows aromatic proton signals at δ 7.45–8.43 ppm (¹H NMR) and carbon signals near δ 121–137 ppm (¹³C NMR) .

- Mass Spectrometry : HRMS data for 16 ([M+Na]⁺: m/z 471.18888) and 2h ([M+Na]⁺: m/z 656.3922) confirm molecular formulas and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。